N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine
Description
N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine is a pyrimidinamine derivative featuring a trifluoromethyl (-CF₃) group at position 4, a methylamino (-NHCH₃) group at position 2, and a sulfanyl (-S-) bridge linking position 6 to a 3-(trifluoromethyl)phenyl moiety. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and immunomodulatory effects .
Properties
IUPAC Name |
N-methyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]sulfanylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F6N3S/c1-20-11-21-9(13(17,18)19)6-10(22-11)23-8-4-2-3-7(5-8)12(14,15)16/h2-6H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMNERIGXCUSEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=N1)SC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F6N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common approach involves the trifluoromethylation of a pyrimidine derivative, followed by the introduction of the phenylsulfanyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final step involves methylation using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the pyrimidine ring or the trifluoromethyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Amines, thiols, DMF as solvent, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. A study published in Cancer Research highlighted the efficacy of pyrimidine derivatives in targeting cancer pathways, suggesting that this compound could be a lead candidate for further development in oncology .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Compounds with trifluoromethyl groups have been shown to enhance the effectiveness of antibiotics by improving their stability and bioavailability. A comparative study demonstrated that similar compounds possess significant antibacterial effects against resistant strains of bacteria .
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Research has identified pyrimidine derivatives as effective inhibitors of enzymes such as dihydrofolate reductase, which is crucial in the synthesis of nucleic acids .
Pharmaceutical Development
Given its promising biological activities, this compound can serve as a scaffold for developing new pharmaceuticals. Its unique chemical structure allows for modifications that could enhance potency and selectivity against specific targets, making it a valuable candidate in drug discovery programs.
Agricultural Chemicals
The compound's antimicrobial properties suggest potential applications in agriculture as a pesticide or fungicide. The ability to inhibit microbial growth could be harnessed to protect crops from diseases, thus improving yield and reducing reliance on traditional chemical agents.
Case Studies
Mechanism of Action
The mechanism of action of N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes and bind to hydrophobic pockets within proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s pyrimidine core is shared with several analogs, but its substituents confer distinct properties:
Substituent Comparison
Trifluoromethyl (-CF₃) Groups: The presence of two -CF₃ groups (at position 4 and on the phenyl ring) enhances lipophilicity and metabolic stability compared to chloro (-Cl) or methoxy (-OCH₃) substituents in analogs like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine .
Sulfanyl (-S-) Bridge: The sulfur atom in the sulfanyl group may improve solubility in nonpolar environments compared to oxygen or nitrogen-based linkers (e.g., ethers or amines). This feature is absent in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, which uses a methoxy group for solubility modulation .
Molecular Conformation
- Dihedral angles between the pyrimidine ring and substituents influence molecular shape and target binding. For example, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles of ~12° between the pyrimidine and phenyl groups suggest a planar conformation, while deviations in the sulfanyl-linked phenyl group in the main compound could introduce steric effects .
Physicochemical Properties
Biological Activity
N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine (CAS No. not specified) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes available data on its biological activity, including in vitro studies, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H9F6N3S
- Molecular Weight : 353.2860792
- Structure : The compound features a pyrimidinamine core with trifluoromethyl and phenyl sulfanyl substituents, which may contribute to its biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial properties and effects on cell viability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial effects, particularly against antibiotic-resistant strains. For example:
- Gram-positive bacteria : Studies have shown that related compounds demonstrate effective growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, outperforming traditional antibiotics like vancomycin in biofilm eradication .
- Minimum Inhibitory Concentrations (MIC) : While specific MIC values for this compound are not detailed in the literature, related compounds have shown promising results with MICs below 10 µg/mL against resistant strains .
Cell Viability and Toxicity
In vitro assays assessing cell viability indicate that certain derivatives of pyrimidinamine compounds exhibit low toxicity to human cells. The selectivity factor for these compounds often exceeds 20, suggesting a favorable safety profile for potential therapeutic applications .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Macromolecular Synthesis : Studies suggest that these compounds can inhibit bacterial macromolecular synthesis, leading to a broad range of inhibitory effects on bacterial cell functions .
- Anti-inflammatory Potential : Some derivatives have been observed to modulate inflammatory pathways, potentially through the inhibition of nuclear factor kappa B (NF-κB), which plays a critical role in inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrimidinamine derivatives:
- A study highlighted the antibacterial potency of a related compound against various resistant strains, noting that modifications such as trifluoromethyl groups significantly enhance activity against Gram-positive bacteria .
- Another investigation focused on the anti-inflammatory properties of similar structures, revealing that certain substitutions could either enhance or diminish these effects depending on their lipophilicity and electron-withdrawing characteristics .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H9F6N3S |
| Molecular Weight | 353.29 g/mol |
| Antimicrobial Activity | Effective against MRSA |
| Selectivity Factor | >20 (low toxicity) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine?
- Methodology : The synthesis typically involves nucleophilic substitution and coupling reactions. A common approach is reacting a pyrimidine core with sulfanylating agents under basic conditions. For example, analogous compounds utilize solvents like dimethylformamide (DMF) or toluene, with potassium carbonate (K₂CO₃) as a base at elevated temperatures (120–130°C) to facilitate substitution at the sulfur position . Optimization of reaction time and temperature is critical to avoid side products. Purification via column chromatography or recrystallization ensures high yields (>70%) .
Q. How do the trifluoromethyl and sulfanyl groups influence the compound’s physicochemical properties?
- Methodology : The trifluoromethyl group enhances lipophilicity and metabolic stability, as observed in related pyrimidine derivatives, while the sulfanyl group contributes to π-π stacking interactions in crystal structures . Computational modeling (e.g., DFT calculations) and experimental techniques like logP measurements confirm these effects. For example, logP values for similar compounds range from 3.3–4.1, indicating moderate hydrophobicity .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. X-ray crystallography (using SHELX software for refinement ) resolves stereochemical details, such as dihedral angles between the pyrimidine ring and substituents. High-Performance Liquid Chromatography (HPLC) monitors purity (>95%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Methodology : Systematic substitution of the sulfanyl or trifluoromethyl groups with halogens (Cl, F) or alkyl chains can reveal key pharmacophoric features. For instance, replacing the 3-(trifluoromethyl)phenyl group with a 4-chlorophenyl moiety in analogous compounds reduces antibacterial activity by 40%, highlighting the importance of electronic effects . Dose-response assays (IC₅₀ determinations) and molecular docking (e.g., AutoDock Vina) validate target interactions.
Q. What crystallographic insights explain the compound’s conformational stability?
- Methodology : Single-crystal X-ray diffraction reveals intramolecular hydrogen bonds (N–H⋯N) and weak C–H⋯π interactions that stabilize the pyrimidine core. For example, dihedral angles between the pyrimidine ring and aryl substituents (e.g., 12.8° for phenyl groups) minimize steric strain . Mercury software visualizes packing patterns and void spaces in the crystal lattice .
Q. How should researchers address contradictions in reported synthetic yields or reactivity data?
- Methodology : Discrepancies often arise from solvent polarity or reaction time variations. For example, DMF increases nucleophilicity compared to toluene, improving yields by ~15% in sulfanylation reactions . Controlled experiments (e.g., Design of Experiments, DoE) isolate variables like temperature or catalyst loading. Cross-validation using alternative methods (e.g., microwave-assisted synthesis) resolves reproducibility issues .
Q. What computational strategies predict the compound’s metabolic pathways?
- Methodology : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to identify labile sites (e.g., sulfanyl groups prone to oxidation). Software like Schrödinger’s ADMET Predictor models cytochrome P450 interactions, predicting metabolites such as sulfoxides or hydroxylated derivatives. Experimental validation via LC-MS/MS confirms predicted pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
